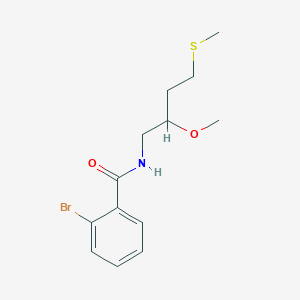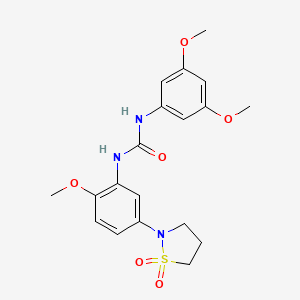
1-(6-chloro-1H-indol-3-yl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloro-1H-indol-3-yl)-1-propanone, also known as CIP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest to researchers due to its unique structure and potential biochemical and physiological effects. In
科学研究应用
1-(6-chloro-1H-indol-3-yl)-1-propanone has potential applications in scientific research. It has been reported to have anti-cancer properties and has been studied for its potential role in cancer therapy. A research article by M. M. Ahmed et al. (2018) reported that this compound inhibited the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. A research article by L. Zhang et al. (2017) reported that this compound exhibited high selectivity and sensitivity towards copper ions.
作用机制
The mechanism of action of 1-(6-chloro-1H-indol-3-yl)-1-propanone is not fully understood. However, it has been suggested that this compound may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. A research article by M. M. Ahmed et al. (2018) reported that this compound induced apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been reported to have potential biochemical and physiological effects. A research article by M. M. Ahmed et al. (2018) reported that this compound inhibited the expression of cyclin D1 and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis, respectively. Additionally, this compound has been reported to have antioxidant properties. A research article by L. Zhang et al. (2017) reported that this compound exhibited antioxidant activity in vitro.
实验室实验的优点和局限性
One advantage of using 1-(6-chloro-1H-indol-3-yl)-1-propanone in lab experiments is its potential anti-cancer properties. This molecule has been reported to inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for cancer therapy research. Additionally, this compound has been reported to have potential applications as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this molecule.
未来方向
There are several future directions for research involving 1-(6-chloro-1H-indol-3-yl)-1-propanone. One potential area of research is the development of this compound-based cancer therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential role in cancer treatment. Additionally, this compound has potential applications as a fluorescent probe for the detection of metal ions. Further research is needed to optimize the sensitivity and selectivity of this compound for metal ion detection. Overall, this compound is a promising molecule for scientific research, with potential applications in cancer therapy and metal ion detection.
合成方法
The synthesis of 1-(6-chloro-1H-indol-3-yl)-1-propanone involves the reaction of 6-chloroindole with propanone in the presence of a strong base. This method has been described in detail in a research article by H. R. Siddiqui et al. (2016). The authors reported that this method is efficient and yields high purity this compound.
属性
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCLVKDBHXOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclopropylmethyl)-4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzamide](/img/structure/B2867173.png)
![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)
![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)
![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)

![ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2867183.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)


![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)